4-Amino-8-cyanoquinoline-3-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-8-cyanoquinoline-3-carbohydrazide typically involves multi-step reactions starting from quinoline derivatives. Industrial production methods often utilize microwave-assisted synthesis, which offers a greener and more efficient approach .
Chemical Reactions Analysis
4-Amino-8-cyanoquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
4-Amino-8-cyanoquinoline-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-8-cyanoquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of NAD-hydrolyzing enzymes, which play a crucial role in cellular metabolism . The compound binds to the active site of these enzymes, preventing the hydrolysis of NAD and thereby increasing NAD levels in tissues .
Comparison with Similar Compounds
4-Amino-8-cyanoquinoline-3-carbohydrazide can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial properties.
8-Cyanoquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-3-carbohydrazide: Utilized in the development of enzyme inhibitors.
The uniqueness of this compound lies in its combined functional groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C11H9N5O |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-amino-8-cyanoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H9N5O/c12-4-6-2-1-3-7-9(13)8(11(17)16-14)5-15-10(6)7/h1-3,5H,14H2,(H2,13,15)(H,16,17) |
InChI Key |
KPSBLKNGGZNJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=C(C=N2)C(=O)NN)N)C#N |
Origin of Product |
United States |
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